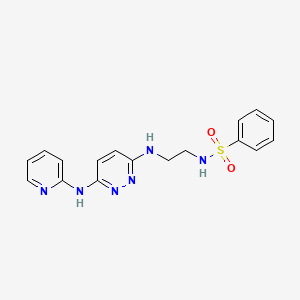

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PDP or PDP-1, and it belongs to the class of sulfonamide-based inhibitors.

Scientific Research Applications

Medicinal Chemistry and Drug Development

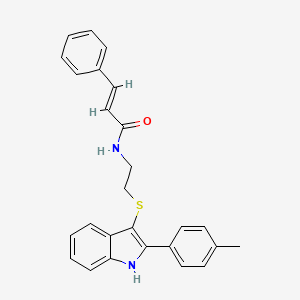

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide has been investigated for its potential as a pharmacophore in drug design. Researchers have explored its interactions with biological targets, aiming to develop novel therapeutic agents. The compound’s structural features make it an interesting scaffold for designing kinase inhibitors, anti-inflammatory drugs, or other bioactive molecules .

Chemodivergent Synthesis

The compound’s unique structure allows for chemodivergent synthetic routes. For instance:

- N-(Pyridin-2-yl)amides : These have been synthesized from α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The C–C bond cleavage promoted by I2 and TBHP in toluene leads to the formation of N-(pyridin-2-yl)amides .

- 3-Bromoimidazo[1,2-a]pyridines : These versatile compounds are obtained via one-pot tandem cyclization/bromination in ethyl acetate. No base is needed, and they can be further transformed into other skeletons .

N-Heterocycle Synthesis

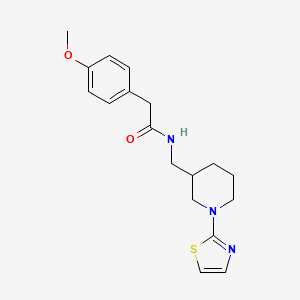

N-(Pyridin-2-yl)imidates derived from this compound have been used for facile conversion into N-heterocycles. For example, they can be transformed into 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of corresponding ethylenediamine and 1,3-diaminopropane .

C–H Functionalization

Researchers have explored the use of 2-(pyridin-2-yl)aniline (a derivative of this compound) as a directing group for C–H amination. This approach enables efficient amidation of β-C(sp2)–H bonds with various amines, demonstrating good functional group tolerance even in air .

Anticancer Agents

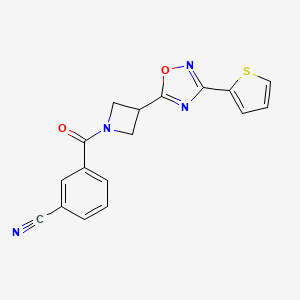

Structurally related compounds have been evaluated for their cytotoxic activity against human cancer cell lines. While not directly studied for this compound, the exploration of similar scaffolds suggests potential applications in cancer therapy .

properties

IUPAC Name |

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c24-26(25,14-6-2-1-3-7-14)20-13-12-19-16-9-10-17(23-22-16)21-15-8-4-5-11-18-15/h1-11,20H,12-13H2,(H,19,22)(H,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKFWOXHTQKEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2790315.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(o-tolyl)benzamide](/img/structure/B2790321.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2790322.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B2790328.png)

![4-(Cycloheptyliminomethyl)-6-[(4-methoxyphenyl)methyl]-3-methyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2790329.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2790332.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2790335.png)

![1-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2790337.png)